molecular formula C7H7NO4S B8297814 4-Formylphenyl sulfamate

4-Formylphenyl sulfamate

Cat. No.: B8297814
M. Wt: 201.20 g/mol
InChI Key: MZXYZVHVJHGZKF-UHFFFAOYSA-N
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Description

4-Formylphenyl sulfamate is a sulfamate ester derivative characterized by a formyl group (-CHO) at the para position of the phenyl ring and a sulfamate (-OSO₂NH₂) group. These intermediates are pivotal in constructing hybrid molecules, such as isoniazid derivatives (SIH1–SIH13) and dual aromatase–sulfatase inhibitors (DASIs), which are explored for antimicrobial, anticancer, and enzyme-inhibitory applications .

The compound’s reactivity stems from the electron-withdrawing formyl group, which enhances electrophilic substitution and facilitates conjugation with amines or hydrazides. Its molecular formula (C₇H₇NO₄S; exact mass: 201.01 g/mol) distinguishes it from structurally related sulfonates and sulfamides .

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

(4-formylphenyl) sulfamate

InChI

InChI=1S/C7H7NO4S/c8-13(10,11)12-7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11)

InChI Key

MZXYZVHVJHGZKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Compound Functional Groups Molecular Formula Key Applications Bioactivity Data (IC₅₀ or EC₅₀) Reference
4-Formylphenyl sulfamate -CHO (para), -OSO₂NH₂ (variable) C₇H₇NO₄S Enzyme inhibition, drug design STS inhibition: ~227 nM (model)
4-Formylphenyl benzenesulfonate -CHO (para), -OSO₂C₆H₅ C₁₃H₁₀O₄S Intermediate for hybrid drugs N/A (synthetic precursor)
Combretastatin A-4 sulfamate Stilbene core, -OSO₂NH₂ C₂₀H₂₂N₂O₅S Anticancer (tubulin inhibition) Tubulin IC₅₀: 1.2–3.8 µM
4-Chlorophenyl sulfamate -Cl (ortho), -OSO₂NH₂ C₆H₅ClNO₃S Dual aromatase–sulfatase inhibition STS IC₅₀: 100 nM
4-Vinylphenol sulfate -CH₂CH₂, -OSO₃H C₈H₈O₄S Biomarker, environmental analysis Adsorption efficiency: 85–90%

Key Structural–Activity Relationships (SAR)

  • Sulfamate Position : Para-substitution of the sulfamate group relative to the methylene linker in DASIs maximizes steric tolerance and hydrogen-bonding interactions with sulfatase enzymes, enhancing inhibitory potency (IC₅₀: 227 nM vs. 100 nM for ortho-substituted analogues) .
  • Electron-Withdrawing Groups : The formyl group in 4-formylphenyl sulfamate increases electrophilicity, enabling efficient conjugation with nucleophiles (e.g., isoniazid hydrazides) for antitubercular applications .
  • Halogen Effects: Ortho-chlorine substitution in 4-chlorophenyl sulfamate improves metabolic stability and target affinity, reducing IC₅₀ values by 50% compared to non-halogenated analogues .

Functional Comparisons

  • Enzyme Inhibition : 4-Formylphenyl sulfamate derivatives exhibit dual inhibition of steroid sulfatase (STS) and aromatase, whereas combretastatin sulfamates primarily target tubulin polymerization in cancer cells .
  • Synthetic Utility: Unlike 4-vinylphenol sulfate (a phenylsulfate biomarker), 4-formylphenyl sulfamate serves as a versatile intermediate for drug conjugates due to its aldehyde reactivity .

Preparation Methods

Direct Sulfamation of 3,5-Diisopropyl-4-Hydroxybenzaldehyde

The most well-documented method for synthesizing 4-formylphenyl sulfamate involves the reaction of 3,5-diisopropyl-4-hydroxybenzaldehyde with N-chlorosulfonyl isocyanate (ClSO₂NCO). This one-step procedure, as described in U.S. Patent 6,093,744, proceeds under anhydrous conditions in dichloromethane (DCM) at ambient temperature.

Reaction Conditions:

  • Substrate: 3,5-Diisopropyl-4-hydroxybenzaldehyde (1 equiv).

  • Reagent: N-Chlorosulfonyl isocyanate (1.05 equiv).

  • Base: Triethylamine (TEA, 2.1 equiv).

  • Solvent: Dichloromethane.

  • Temperature: 25°C.

  • Time: 2–4 hours.

The reaction mechanism involves initial deprotonation of the phenolic hydroxyl group by TEA, generating a phenoxide ion. This nucleophile attacks the electrophilic sulfur atom in N-chlorosulfonyl isocyanate, leading to the displacement of chloride and formation of the sulfamate ester (Fig. 1). The formyl group remains intact due to the mild reaction conditions.

Purification:
The crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (9:1 to 4:1 v/v), yielding 4-formylphenyl sulfamate as a white crystalline solid.

Table 1: Key Parameters for Direct Sulfamation

ParameterValue/RangeImpact on Yield/Purity
Equiv. of ClSO₂NCO1.05–1.10Excess ensures complete reaction
Solvent PolarityLow (DCM)Minimizes side reactions
Base StrengthStrong (TEA)Efficient deprotonation

Mechanistic Insights and Intermediate Characterization

Role of the Pummerer Reaction in Sulfamate Synthesis

Although not directly applied in the cited patent, the Pummerer reaction provides a theoretical framework for understanding sulfamate formation. This reaction involves the activation of sulfoxides to generate electrophilic sulfur intermediates, which can undergo nucleophilic attack. In the context of 4-formylphenyl sulfamate synthesis:

  • Electrophilic Sulfur Species: N-Chlorosulfonyl isocyanate acts analogously to a sulfonium ion, polarizing the S–N bond and making sulfur susceptible to nucleophilic attack.

  • Nucleophilic Aromatic Substitution: The phenoxide ion attacks sulfur, displacing chloride and forming a sulfamate ester.

Stability of the Formyl Group

The formyl group (–CHO) on the phenyl ring remains stable under the reaction conditions due to:

  • Low Basicity: The aldehyde proton is less acidic (pKa ~17) compared to phenolic protons (pKa ~10), preventing deprotonation by TEA.

  • Electron-Withdrawing Effect: The formyl group withdraws electron density via resonance, stabilizing the intermediate phenoxide.

Optimization Strategies for Enhanced Yield

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) are preferred to stabilize ionic intermediates without participating in side reactions. Non-polar solvents like hexane may reduce solubility, while protic solvents (e.g., methanol) could protonate the phenoxide, halting the reaction.

Stoichiometric Considerations

  • N-Chlorosulfonyl Isocyanate: A slight excess (1.05–1.10 equiv) ensures complete consumption of the phenolic substrate.

  • Triethylamine: A 2:1 ratio of TEA to substrate neutralizes HCl byproducts and maintains reaction efficiency.

Temperature Control

Elevated temperatures (>40°C) risk formyl group oxidation or decomposition. The patent method operates at 25°C, balancing reaction rate and product stability.

Analytical Characterization of 4-Formylphenyl Sulfamate

Spectroscopic Methods

  • ¹H NMR: Key signals include:

    • Aldehydic proton: δ 9.8–10.2 ppm (singlet).

    • Aromatic protons: δ 7.2–7.6 ppm (multiplet, J = 8 Hz).
      – Sulfamate NH: δ 5.5–6.0 ppm (broad, exchangeable).

  • ¹³C NMR:
    – Carbonyl (C=O): δ 190–195 ppm.
    – Sulfamate sulfur: δ 45–50 ppm.

  • IR Spectroscopy:
    – Strong absorption at 1740 cm⁻¹ (C=O stretch).
    – Bands at 1350 cm⁻¹ and 1150 cm⁻¹ (S=O asymmetric/symmetric stretches).

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >98% when using a C18 column and acetonitrile/water mobile phase .

Q & A

Q. How should researchers address batch-to-batch variability in 4-Formylphenyl sulfamate for long-term studies?

  • Methodological Answer : Establish a certificate of analysis (CoA) for each batch, including purity, moisture content, and spectroscopic profiles. Use accelerated stability studies (e.g., 40°C/75% RH) to predict degradation pathways. Implement quality control charts (e.g., Shewhart charts) to monitor critical parameters over time. Store batches under inert conditions (argon/vacuum-sealed) to minimize variability .

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